molecular formula C12H9ClN2 B600088 2-Chloro-5,6-dihydrobenzo[h]quinazoline CAS No. 13036-53-8

2-Chloro-5,6-dihydrobenzo[h]quinazoline

Cat. No. B600088
CAS RN: 13036-53-8
M. Wt: 216.668
InChI Key: NBVWPKBPZNKRDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5,6-dihydrobenzo[h]quinazoline is a chemical compound with the molecular formula C12H9ClN2 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 2-Chloro-5,6-dihydrobenzo[h]quinazoline can be achieved quickly and efficiently by employing microwave irradiation . A one-pot reaction between (E)-2-chloro-3-(hydrazonomethyl)-7,8-dimethylquinoline and substituted Carbaldehyde in glacial acetic acid and MeOH as a solvent yields the anticipated outcome .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5,6-dihydrobenzo[h]quinazoline is represented by the InChI code 1S/C12H9ClN2/c13-12-14-7-9-6-5-8-3-1-2-4-10(8)11(9)15-12/h1-4,7H,5-6H2 . The molecular weight of the compound is 216.67 .


Chemical Reactions Analysis

The condensation of 2-(chloromethyl)benzo[h]quinazoline with 2-thioxo derivatives of quinazoline and benzo[h]quinazolines leads to the formation of bis-quinazolines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-5,6-dihydrobenzo[h]quinazoline include a molecular weight of 216.67 .

Safety And Hazards

The safety data sheet for 2-Chloro-5,6-dihydrobenzo[h]quinazoline indicates that it is intended for research and development use only and is not suitable for medicinal, household, or other uses .

Future Directions

The quinazoline scaffold, to which 2-Chloro-5,6-dihydrobenzo[h]quinazoline belongs, is known to be linked with various biological activities. This diversity in the pharmacological response of the quinazoline system has encouraged medicinal chemists to study and discover this system and its multitude of potential against several biological activities . Many of these studies have successfully investigated the structure–activity relationship to explore the specific structural features of their biological targets . The developing understanding of quinazoline derivatives and their biological targets presents opportunities for the discovery of novel therapeutics .

properties

IUPAC Name

2-chloro-5,6-dihydrobenzo[h]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2/c13-12-14-7-9-6-5-8-3-1-2-4-10(8)11(9)15-12/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVWPKBPZNKRDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2C3=CC=CC=C31)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704851
Record name 2-Chloro-5,6-dihydrobenzo[h]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5,6-dihydrobenzo[h]quinazoline

CAS RN

13036-53-8
Record name 2-Chloro-5,6-dihydrobenzo[h]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5,6-Dihydrobenzo[h]quinazolin-2(3H)-one (2.97 g) was heated at 100° C. in phosphorus (III) oxychloride (70 mL) for 2 h. The solvent was removed under vacuum and the residue was treated with ice, followed by 1M aqueous potassium carbonate solution. The aqueous solution was extracted with a mixture of ether and ethyl acetate, dried over anhydrous sodium sulfate and concentrated under vacuum to give 2-chloro-5,6-dihydrobenzo[h]quinazoline as a yellow solid; 1H NMR (CDCl3/MeOD4, 300 MHz) 8.86 (s, 1H), 8.16 (m, 1H), 7.25-7.35 (m, 2H), 7.15 (m, 1H), 2.85 (m, 4H) ppm; 13C NMR (CDCl3/MeOD4, 75 MHz) 162.83, 159.45, 157.40, 139.60, 132.35, 130.99, 128.38, 127.61, 127.20, 126.14, 27.39, 24.11; MS (ES) 217/219 (M+H).
Quantity
2.97 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.